molecular formula C14H23NO B5622275 2-[(3-phenylpropyl)(propyl)amino]ethanol

2-[(3-phenylpropyl)(propyl)amino]ethanol

Cat. No.: B5622275
M. Wt: 221.34 g/mol
InChI Key: FHUXGNUBTYQJSX-UHFFFAOYSA-N
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Description

2-[(3-Phenylpropyl)(propyl)amino]ethanol, with the molecular formula C14H23NO, is a synthetic amino alcohol derivative of interest in chemical and pharmaceutical research . Compounds within this chemical class, characterized by an ethanolamine group linked to a phenylpropyl chain, serve as key intermediates and building blocks in organic synthesis . Specifically, orthogonally protected amino alcohols analogous to this structure are valuable in solution-phase peptide synthesis, facilitating the creation of complex molecules such as peptaibols, a class of peptide antibiotics . The structure of this compound, featuring both polar and non-polar regions, contributes to its potential utility in medicinal chemistry for the development of novel pharmacologically active agents. As a research chemical, it provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in method development, chemical biology, and as a precursor in synthetic routes.

Properties

IUPAC Name

2-[3-phenylpropyl(propyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-10-15(12-13-16)11-6-9-14-7-4-3-5-8-14/h3-5,7-8,16H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUXGNUBTYQJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCC1=CC=CC=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between 2-[(3-phenylpropyl)(propyl)amino]ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Features
This compound C₁₄H₂₃NO 221.34 (estimated) 3-Phenylpropyl, Propyl Aromatic + aliphatic hybrid
2-[(3-Aminopropyl)(methyl)amino]ethanol C₆H₁₆N₂O 132.21 3-Aminopropyl, Methyl Smaller, hydrophilic
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine C₂₉H₃₆N₂O₂ 442.62 Diphenylmethoxy, 3-Phenylpropyl Piperazine core, transporter affinity
2-(Diisopropylamino)ethanol C₈H₁₉NO 145.24 Diisopropyl Lipophilic, industrial use

Key Observations :

  • Aromatic Influence: The phenyl group in this compound enhances lipophilicity compared to analogs like 2-[(3-aminopropyl)(methyl)amino]ethanol, which has a polar aminopropyl group .
  • Molecular Weight: The target compound is intermediate in size between smaller amino alcohols (e.g., 132.21 g/mol) and complex piperazine derivatives (e.g., 442.62 g/mol), suggesting balanced solubility and membrane permeability .

Comparison with Analogues :

  • Piperazine Derivatives : Require multi-step synthesis, including piperazine ring formation and subsequent alkylation (e.g., 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) .
  • Smaller Amino Alcohols: Simpler synthesis via direct alkylation (e.g., 2-(diisopropylamino)ethanol) .

Hypotheses for Target Compound :

  • The phenylpropyl group in this compound may enhance CNS penetration compared to purely aliphatic analogs.
  • The propyl chain could reduce steric hindrance, improving binding to transporter proteins relative to bulkier substituents (e.g., diphenylmethoxy groups) .

Physicochemical Properties

  • Hydrogen Bonding: The ethanol backbone provides two hydrogen bond donors (OH and NH), similar to 2-[(3-aminopropyl)(methyl)amino]ethanol .
  • Stability : Tertiary amines are generally resistant to oxidation, but the phenyl group may introduce susceptibility to metabolic hydroxylation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[(3-phenylpropyl)(propyl)amino]ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation of a primary/secondary amine with halogenated alcohols. For example, describes a similar compound synthesized via refluxing 2-bromoethanol with 2-methoxy-N-methyl ethylamine in toluene, using triethylamine as a base to neutralize HBr . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature control : Reflux (~100°C) ensures complete reaction without side-product formation.
  • Purification : Column chromatography (e.g., C18 reverse-phase) or recrystallization improves purity. Yields >85% are achievable with stoichiometric reagent ratios and inert atmospheres.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenylpropyl vs. propyl groups) and detect impurities.
  • HPLC : Reverse-phase chromatography (e.g., acetonitrile/water gradients) assesses purity (>98% threshold for pharmacological studies) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated exact mass for C14_{14}H23_{23}NO: 221.18 g/mol).

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Under nitrogen at -20°C in amber vials to prevent oxidation and hydrolysis of the amino alcohol moiety.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid side reactions. Safety protocols from (for structurally similar compounds) recommend PPE due to potential irritancy .

Advanced Research Questions

Q. How can substituent variations on the phenylpropyl group influence the compound’s biological activity?

  • Methodological Answer : Structural-activity relationship (SAR) studies (e.g., ) suggest:

  • Electron-donating groups (e.g., -OCH3_3) on the phenyl ring enhance solubility but may reduce receptor binding affinity.
  • Bulky substituents at the 3-position of the phenylpropyl chain (e.g., -CF3_3) increase steric hindrance, altering selectivity in neurotransmitter modulation .
  • Example Table :
Substituent (Position)Solubility (logP)IC50_{50} (μM)
-H (para)2.145.2
-OCH3_3 (meta)1.862.7
-CF3_3 (ortho)3.428.9

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or residual solvents. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers (e.g., propyl vs. phenylpropyl chain connectivity) .
  • Isotopic labeling : Deuterated analogs clarify ambiguous proton environments.
  • Computational validation : Density functional theory (DFT) predicts 13^13C chemical shifts (±2 ppm accuracy) to verify assignments.

Q. How does the introduction of electron-withdrawing groups on the phenyl ring affect reactivity in subsequent modifications?

  • Methodological Answer : Nitro (-NO2_2) or cyano (-CN) groups () increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., amination). For instance:

  • Stepwise functionalization : Sulfonyl chloride intermediates (e.g., SOCl2_2 in CH2_2Cl2_2) activate hydroxyl groups for esterification .
  • Catalytic hydrogenation : Reduces nitro groups to amines for further coupling (e.g., Pd/C in ethanol at 60°C).

Q. What in vitro assays evaluate the neuropharmacological potential of this compound?

  • Methodological Answer : Based on , assays include:

  • Radioligand binding : Competes with 3^3H-labeled ligands (e.g., serotonin or dopamine receptor subtypes).
  • Calcium flux assays : FLIPR® detects G protein-coupled receptor (GPCR) activation in transfected HEK293 cells.
  • Microdialysis : Measures neurotransmitter release (e.g., dopamine) in rodent brain slices.

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